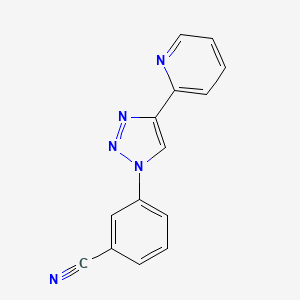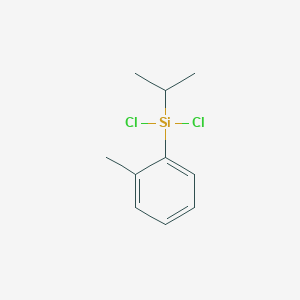
Silane, dichloro(1-methylethyl)(2-methylphenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Silane, dichloro(1-methylethyl)(2-methylphenyl)-: is a chemical compound with the molecular formula C10H14Cl2Si and a molecular weight of 233.20966 g/mol . This compound is characterized by the presence of a silane group bonded to two chlorine atoms, a 1-methylethyl group, and a 2-methylphenyl group. It is used in various chemical reactions and industrial applications due to its unique properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Silane, dichloro(1-methylethyl)(2-methylphenyl)- typically involves the reaction of chlorosilanes with organometallic reagents . One common method is the reaction of dichlorosilane with 1-methylethylmagnesium chloride and 2-methylphenylmagnesium bromide under an inert atmosphere. The reaction is usually carried out in an anhydrous solvent such as tetrahydrofuran at low temperatures to prevent side reactions .
Industrial Production Methods: In industrial settings, the production of Silane, dichloro(1-methylethyl)(2-methylphenyl)- may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is common to optimize the reaction conditions and minimize human error .
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: Silane, dichloro(1-methylethyl)(2-methylphenyl)- can undergo substitution reactions where the chlorine atoms are replaced by other functional groups. Common reagents for these reactions include , , and .
Reduction Reactions: The compound can be reduced to form or using reducing agents such as or .
Oxidation Reactions: Oxidation of Silane, dichloro(1-methylethyl)(2-methylphenyl)- can lead to the formation of siloxanes or silicones using oxidizing agents like hydrogen peroxide or potassium permanganate .
Common Reagents and Conditions:
Substitution: Alcohols, amines, thiols; typically carried out in the presence of a base such as .
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents like or .
Major Products:
Substitution: Silane derivatives with various functional groups.
Reduction: Silanols, siloxanes.
Oxidation: Siloxanes, silicones.
Aplicaciones Científicas De Investigación
Chemistry: Silane, dichloro(1-methylethyl)(2-methylphenyl)- is used as a precursor in the synthesis of organosilicon compounds . It is also employed in the preparation of silane coupling agents which enhance the adhesion between organic and inorganic materials .
Biology and Medicine: In biological research, this compound is used to modify surfaces of biomaterials to improve their biocompatibility. It is also investigated for its potential use in drug delivery systems due to its ability to form stable bonds with various biomolecules .
Industry: Industrially, Silane, dichloro(1-methylethyl)(2-methylphenyl)- is used in the production of silicone polymers and resins . It is also utilized in the manufacture of coatings and adhesives due to its excellent bonding properties .
Mecanismo De Acción
The mechanism of action of Silane, dichloro(1-methylethyl)(2-methylphenyl)- involves the formation of covalent bonds with various substrates. The silicon atom in the compound can form strong bonds with oxygen , carbon , and nitrogen atoms, making it a versatile reagent in chemical synthesis.
Comparación Con Compuestos Similares
- Silane, dichloro(1-methylethyl)phenyl-
- Silane, dichloro(1-methylethyl)(4-methylphenyl)-
- Silane, dichloro(1-methylethyl)(3-methylphenyl)-
Uniqueness: Silane, dichloro(1-methylethyl)(2-methylphenyl)- is unique due to the position of the methyl group on the phenyl ring, which can influence its reactivity and the properties of the resulting products. This positional isomerism can lead to differences in steric hindrance and electronic effects , making it distinct from its similar compounds .
Propiedades
Número CAS |
824934-48-7 |
|---|---|
Fórmula molecular |
C10H14Cl2Si |
Peso molecular |
233.21 g/mol |
Nombre IUPAC |
dichloro-(2-methylphenyl)-propan-2-ylsilane |
InChI |
InChI=1S/C10H14Cl2Si/c1-8(2)13(11,12)10-7-5-4-6-9(10)3/h4-8H,1-3H3 |
Clave InChI |
BSSZYNIRIDEXMC-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CC=C1[Si](C(C)C)(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Benzyl-4-{[(naphthalen-1-yl)methyl]amino}-5-phenylpent-2-enal](/img/structure/B14220123.png)
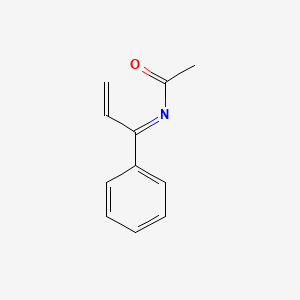
![2-(3-Azabicyclo[4.2.1]nonan-3-yl)ethan-1-amine](/img/structure/B14220135.png)
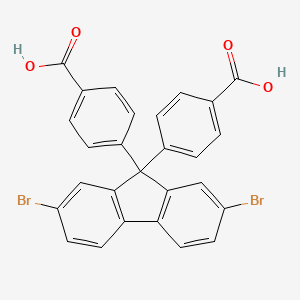
![D-Leucyl-D-alanyl-N-[(2-iodophenyl)methyl]-D-phenylalaninamide](/img/structure/B14220140.png)
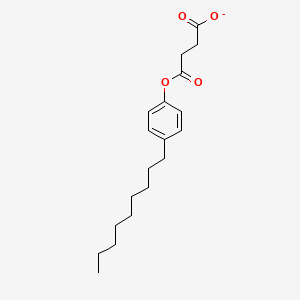
![[2-(3,4-Dichloroanilino)-2-oxoethyl]carbamic acid](/img/structure/B14220175.png)
![2-({[tert-Butyl(dimethyl)silyl]oxy}methyl)-4,4-dimethylpent-2-en-1-yl carbonate](/img/structure/B14220177.png)
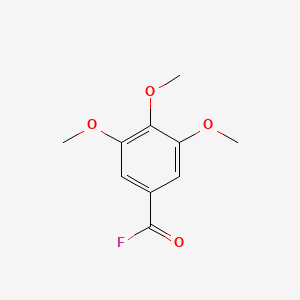
![2-[(Oct-1-en-1-yl)sulfanyl]-1,3-benzoxazole](/img/structure/B14220189.png)
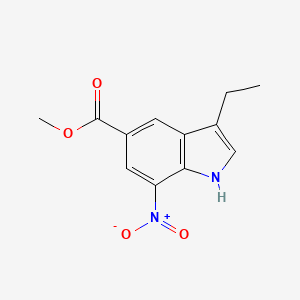
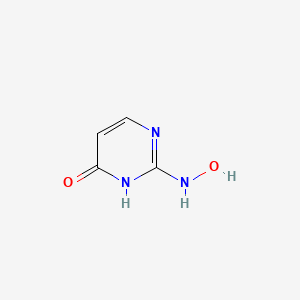
![3-N,6-N-bis[3-(dimethylamino)propyl]acridine-3,6-diamine](/img/structure/B14220203.png)
